

## ABTL-0812 mechanism of action in cancer cells

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Compound of Interest			
Compound Name:	ABTL-0812		
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An In-depth Technical Guide on the Core Mechanism of Action of ABTL-0812 in Cancer Cells

### Introduction

ABTL-0812 is a first-in-class, orally administered small molecule currently under clinical investigation as a targeted anticancer agent.[1][2] It is a polyunsaturated fatty acid derivative that induces cytotoxic autophagy, a form of programmed cell death, with high selectivity for cancer cells while sparing non-tumoral cells.[2][3] Its unique mechanism of action, which involves the convergence of two major cellular stress pathways, makes it a promising candidate for a broad spectrum of cancer types, including lung, endometrial, and pancreatic cancer, as well as glioblastoma.[1][2][4] This document provides a comprehensive overview of the molecular pathways and cellular events that underpin the anticancer activity of ABTL-0812.

# Core Mechanism of Action: A Dual Approach to Cytotoxic Autophagy

ABTL-0812's efficacy stems from its ability to simultaneously induce two critical cellular processes: Endoplasmic Reticulum (ER) stress and the inhibition of the PI3K/Akt/mTORC1 survival pathway.[2][3] These two actions converge to trigger a robust and persistent autophagic response that ultimately leads to cancer cell death.[1]

## Endoplasmic Reticulum (ER) Stress Induction via Dihydroceramide Accumulation



A primary mechanism initiated by **ABTL-0812** involves the modulation of sphingolipid metabolism.[5][6]

- DEGS1 Inhibition: ABTL-0812 impairs the activity of Delta 4-desaturase, sphingolipid 1 (DEGS1), an enzyme located in the ER.[6][7] DEGS1 is responsible for converting dihydroceramides into ceramides.[7]
- Dihydroceramide Accumulation: Inhibition of DEGS1 leads to a significant increase in the cellular levels of long-chain dihydroceramides.[5][6]
- UPR Activation: This accumulation of dihydroceramides induces severe and sustained ER stress, which in turn activates the Unfolded Protein Response (UPR).[2][5] The UPR is a signaling pathway designed to handle misfolded proteins. **ABTL-0812** specifically activates the PERK-eIF2α-ATF4-CHOP branch of the UPR.[2][8]
- TRIB3 Upregulation: A key consequence of UPR activation is the transcriptional upregulation
  of the pseudokinase Tribbles-3 (TRIB3) via the transcription factors ATF4 and CHOP (also
  known as DDIT3).[5][6][9]

### Inhibition of the PI3K/Akt/mTORC1 Pathway

The second arm of **ABTL-0812**'s mechanism directly targets a central signaling pathway that promotes cancer cell growth and survival.

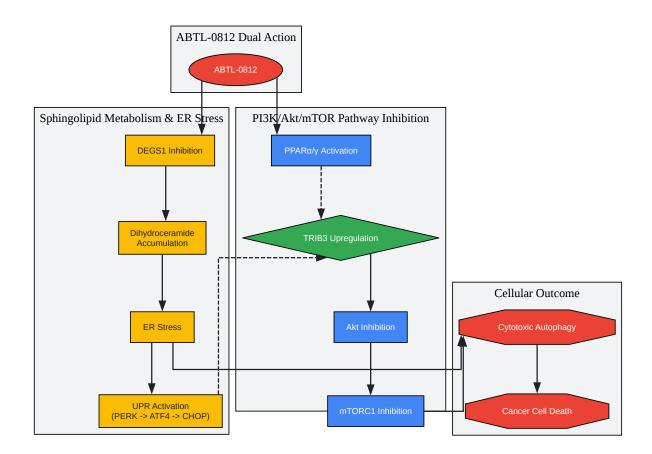
- PPARα/y Activation:In silico screening identified Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ) as cellular targets of ABTL-0812.[10][11]
   ABTL-0812 binds to and activates these nuclear receptors.[1][3]
- TRIB3-Mediated Akt Inhibition: The activation of PPARα/γ, in concert with the ER stress response, leads to the significant overexpression of TRIB3.[10][12] TRIB3 is an endogenous inhibitor of the serine/threonine kinase Akt.[13][14] It directly binds to Akt, preventing its phosphorylation and activation by its upstream kinases (PDK1 and mTORC2).[5][10]
- mTORC1 Suppression: The inhibition of Akt leads to the subsequent suppression of the downstream mTOR complex 1 (mTORC1), a master regulator of cell growth and a key negative regulator of autophagy.[10][12][15]



The convergence of mTORC1 inhibition and dihydroceramide-induced ER stress creates a synergistic effect, leading to the robust induction of cytotoxic autophagy and subsequent cancer cell death.[5]

## Signaling Pathway and Workflow Visualizations

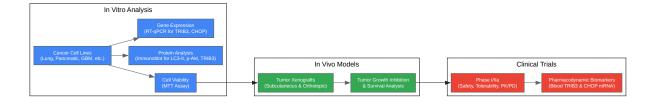
The following diagrams illustrate the key molecular pathways and experimental logic involved in the action of **ABTL-0812**.





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Caption: Dual mechanism of **ABTL-0812** leading to cytotoxic autophagy in cancer cells.



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## References

- 1. ABTL0812 Ability Pharma [abilitypharma.com]
- 2. Frontiers | Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagymediated cancer cell death, in glioblastoma models [frontiersin.org]
- 3. asociacion-nen.org [asociacion-nen.org]
- 4. Anticancer effects of ABTL0812, a clinical stage drug inducer of autophagy-mediated cancer cell death, in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]







- 6. The anti-cancer drug ABTL0812 induces ER stress-mediated cytotoxic autophagy by increasing dihydroceramide levels in cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. ascopubs.org [ascopubs.org]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. The New Antitumor Drug ABTL0812 Inhibits the Akt/mTORC1 Axis by Upregulating Tribbles-3 Pseudokinase [diposit.ub.edu]
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